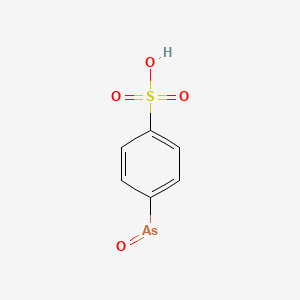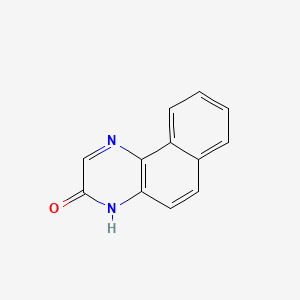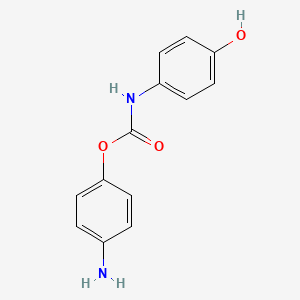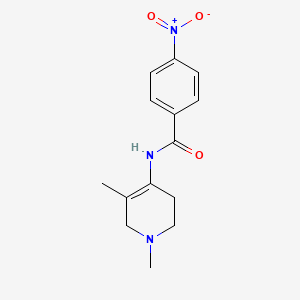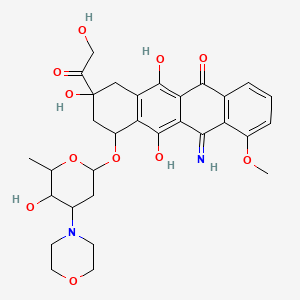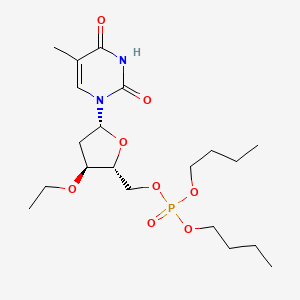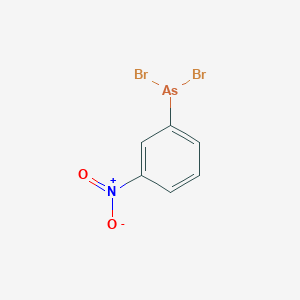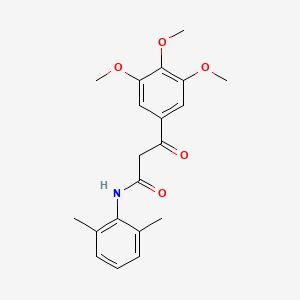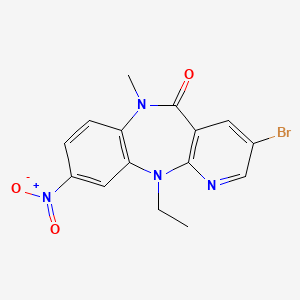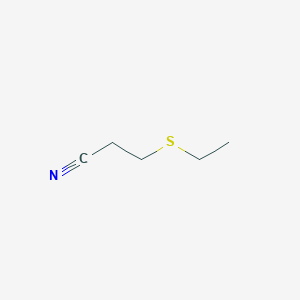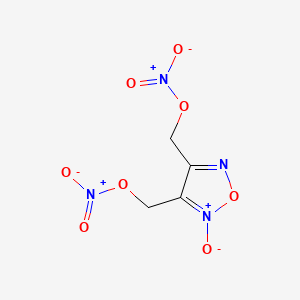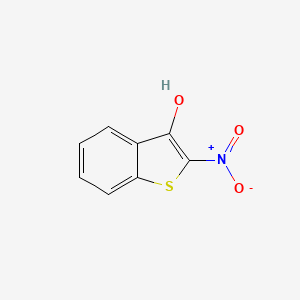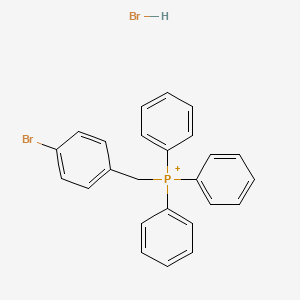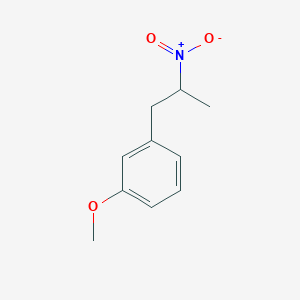
Anisole, m-(2-nitropropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anisole, m-(2-nitropropyl)- is an organic compound with the molecular formula C10H13NO3 It is a derivative of anisole, where a nitropropyl group is attached to the meta position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of sodium phenoxide with a methyl halide to produce anisole. The meta-(2-nitropropyl) group can be introduced through subsequent nitration and alkylation reactions.
Nitration: Anisole can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Alkylation: The nitroanisole can then be alkylated using appropriate alkylating agents to introduce the 2-nitropropyl group.
Industrial Production Methods: Industrial production of anisole, m-(2-nitropropyl)- typically involves large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
化学反応の分析
Types of Reactions:
Oxidation: Anisole, m-(2-nitropropyl)- can undergo oxidation reactions to form various oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitrobenzaldehyde or nitrobenzoic acid derivatives.
Reduction: Formation of m-(2-aminopropyl)anisole.
Substitution: Formation of halogenated anisole derivatives.
科学的研究の応用
Anisole, m-(2-nitropropyl)- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of anisole, m-(2-nitropropyl)- involves its interaction with molecular targets through its nitro and propyl groups. The nitro group can participate in redox reactions, while the propyl group can interact with hydrophobic regions of target molecules. These interactions can affect various biochemical pathways and processes.
類似化合物との比較
Anisole (Methoxybenzene): Anisole itself is a simpler compound without the nitropropyl group.
Nitroanisole: Anisole with a nitro group attached, but without the propyl group.
Propylanisole: Anisole with a propyl group attached, but without the nitro group.
Uniqueness: Anisole, m-(2-nitropropyl)- is unique due to the presence of both the nitro and propyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
29865-53-0 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC名 |
1-methoxy-3-(2-nitropropyl)benzene |
InChI |
InChI=1S/C10H13NO3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3 |
InChIキー |
LEERGXBNUPNVNB-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=CC=C1)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


